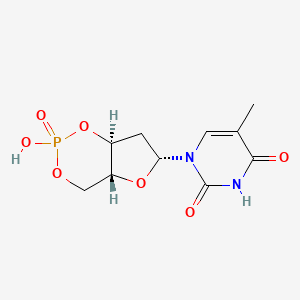

3',5'-Cyclic dtmp

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3',5'-cyclic dTMP is a 3',5'-cyclic pyrimidine nucleotide derived from thymidine monophosphate. It has a role as a human metabolite.

Cyclic 3',5'-thymidine monophosphate is a natural product found in Pisum sativum with data available.

Actividad Biológica

3',5'-Cyclic dTMP (thymidine 3',5'-cyclic monophosphate) is a cyclic nucleotide that plays a significant role in cellular signaling and metabolism. It is an intermediate in pyrimidine metabolism and is involved in various biological processes, including DNA synthesis and regulation of cellular functions. This article reviews the biological activity of this compound, highlighting its enzymatic interactions, therapeutic implications, and case studies.

Enzymatic Interactions

This compound is formed from thymidine monophosphate (dTMP) through the action of adenylate cyclase, which catalyzes the cyclization process. The hydrolysis of cyclic dTMP is primarily mediated by phosphodiesterases (PDEs), which convert it back to dTMP. The activity of these enzymes varies across different tissues, influencing the levels of cyclic nucleotides and their biological effects.

Key Enzymes Involved:

- Thymidylate Synthase (EC 2.1.1.45) : Converts dUMP to dTMP, playing a crucial role in DNA synthesis.

- Thymidine Kinase (EC 2.7.1.21) : Phosphorylates thymidine to form dTMP.

- Phosphodiesterases : Hydrolyze cyclic nucleotides, regulating their levels within cells.

Biological Functions

This compound exhibits several biological activities, including:

- Regulation of Cell Proliferation : Cyclic nucleotides are known to influence cell cycle progression. In particular, studies have shown that imbalances in nucleotide levels can induce apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC) models .

- Metabolic Vulnerability in Cancer : Research indicates that sustained consumption of dTMP can create a nucleotide imbalance that leads to metabolic vulnerability in cancer cells . This has potential therapeutic implications for targeting specific cancer types by exploiting their metabolic dependencies.

Case Study 1: Triple-Negative Breast Cancer

A study demonstrated that cytosolic thymidylate 5'-phosphohydrolase (CT) treatment induced significant apoptosis in TNBC cells by depleting tricarboxylic acid cycle intermediates and causing nucleotide imbalance through excessive consumption of dTMP . This approach highlights the potential for using cyclic nucleotides as therapeutic targets in cancer treatment.

Case Study 2: Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE)

MNGIE is caused by mutations affecting thymidine phosphorylase, leading to imbalances in deoxyribonucleoside pools. Elevated levels of thymidine and deoxyuridine disrupt mitochondrial function due to inadequate DNA repair mechanisms, demonstrating the critical role of thymidine metabolism—including that of cyclic dTMP—in maintaining cellular health .

Data Table: Biological Activities and Effects of this compound

Aplicaciones Científicas De Investigación

Biochemical Significance

3',5'-Cyclic dTMP is involved in signaling pathways and cellular processes. It is synthesized from deoxythymidine triphosphate (dTTP) and acts as a secondary messenger in various cellular functions. The synthesis of cyclic nucleotides, including this compound, has been demonstrated in various tissues such as rat liver, heart, kidney, and brain. These tissues show the capability to synthesize cyclic dTMP from the corresponding nucleoside triphosphate through enzymatic action .

Role in Cell Signaling

Cyclic nucleotides like this compound are critical in mediating intracellular signaling pathways. They can influence processes such as cell proliferation, differentiation, and apoptosis. The cyclic form of nucleotides serves to amplify signals within cells, leading to various physiological responses. For example, cyclic dTMP may interact with specific proteins or enzymes that regulate metabolic pathways or gene expression.

Cancer Research

Recent studies have explored the potential of cyclic nucleotides in cancer therapy. The modulation of cyclic nucleotide levels can affect tumor growth and metastasis. Research indicates that altering the levels of this compound could impact cancer cell survival and proliferation by influencing key signaling pathways like PI3K/Akt .

Antiviral Activity

Cyclic nucleotides have also been investigated for their antiviral properties. For instance, studies suggest that this compound may play a role in inhibiting viral replication by modulating host cell responses or directly affecting viral mechanisms .

Case Study 1: Synthesis from Rat Tissues

A study focused on the large-scale extraction of endogenous this compound from rat tissues demonstrated its presence across various organs. The study utilized a sequential purification process involving freeze-clamping and chromatographic techniques to isolate the compound effectively .

Case Study 2: Role in Cancer Metabolism

Research examining the effect of this compound on cancer cell lines revealed that manipulating its levels could alter cell growth dynamics significantly. This suggests potential therapeutic avenues for targeting metabolic pathways in cancer treatment .

Propiedades

Número CAS |

6453-60-7 |

|---|---|

Fórmula molecular |

C10H13N2O7P |

Peso molecular |

304.19 g/mol |

Nombre IUPAC |

1-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13N2O7P/c1-5-3-12(10(14)11-9(5)13)8-2-6-7(18-8)4-17-20(15,16)19-6/h3,6-8H,2,4H2,1H3,(H,15,16)(H,11,13,14)/t6-,7+,8+/m0/s1 |

Clave InChI |

QSJFDOVQWZVUQG-XLPZGREQSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC3C(O2)COP(=O)(O3)O |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]3[C@H](O2)COP(=O)(O3)O |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC3C(O2)COP(=O)(O3)O |

Key on ui other cas no. |

27646-59-9 |

Sinónimos |

2',3'-dideoxy-2',3'-didehydrothymidine monophosphate d4T-MP d4TMP |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.